![molecular formula C30H18 B1618600 Dibenzo[a,c]pentacene CAS No. 216-08-0](/img/structure/B1618600.png)
Dibenzo[a,c]pentacene
描述
Dibenzo[a,c]pentacene is a polycyclic aromatic hydrocarbon composed of five linearly fused benzene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields, including organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,c]pentacene typically involves the cyclization of precursor molecules under specific conditions. One common method includes the use of phenylacetylenes, which are coupled in the presence of catalysts such as palladium complexes and bases like cesium fluoride . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the successful formation of the pentacene structure.
Industrial Production Methods
While industrial-scale production methods for this compound are not extensively documented, the principles of organic synthesis and the use of scalable reactions, such as those involving palladium-catalyzed coupling, can be adapted for larger-scale production. The optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
化学反应分析
Types of Reactions
Dibenzo[a,c]pentacene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the pentacene framework.
科学研究应用
Dibenzo[a,c]pentacene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Materials Science: The compound’s stability and electronic characteristics make it a valuable component in the design of new materials with specific electronic and optical properties.
作用机制
The mechanism by which dibenzo[a,c]pentacene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of electron or hole transport in organic semiconductors .
相似化合物的比较
Similar Compounds
Dibenzo[a,e]pentalene: This compound has a similar fused-ring structure but differs in the position of the fused benzene rings.
Dibenzo[a,l]pentacene: Another isomer with a different arrangement of the benzene rings, offering distinct electronic properties.
Heptacene: A longer acene with seven fused benzene rings, known for its instability compared to dibenzo[a,c]pentacene.
Uniqueness
This compound is unique due to its balance of stability and electronic properties. Unlike some of its isomers, it offers a combination of air stability and efficient charge transport, making it particularly valuable for applications in organic electronics and materials science .
属性
IUPAC Name |
heptacyclo[16.12.0.03,16.04,9.010,15.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-2-8-20-14-22-16-24-18-30-28-12-6-4-10-26(28)25-9-3-5-11-27(25)29(30)17-23(24)15-21(22)13-19(20)7-1/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMULMJRDHBIBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C6=CC=CC=C6C7=CC=CC=C7C5=CC4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175966 | |
| Record name | Dibenzo(a,c)pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216-08-0 | |
| Record name | Dibenzo(a,c)pentacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000216080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(a,c)pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


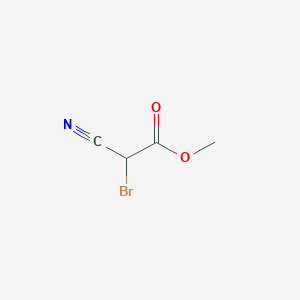

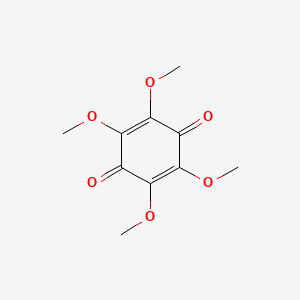
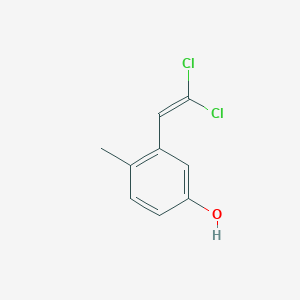
![2-[4-(2,4-Dichloro-5-propan-2-yloxyphenyl)-5-oxo-1,3,4-oxadiazol-2-yl]-2-methylpropanoic acid](/img/structure/B1618527.png)
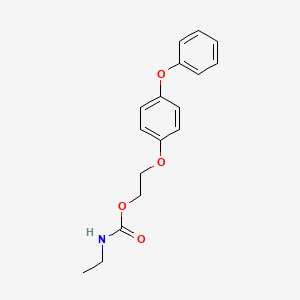

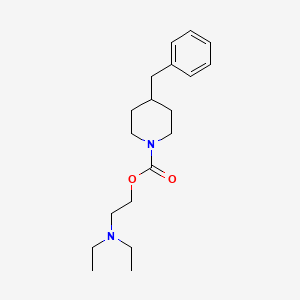

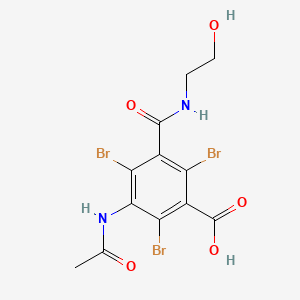

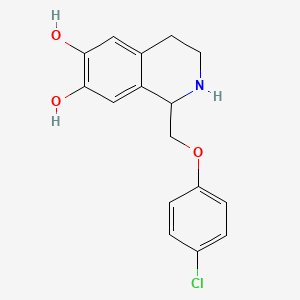
![4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1618539.png)

